molecular formula C14H18N2O B6156428 [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol CAS No. 1290682-52-8

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol

Cat. No. B6156428
CAS RN: 1290682-52-8
M. Wt: 230.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol, also known as 5-TBPP, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 5-TBPP is a member of the pyrazole family, which is a group of heterocyclic compounds that contain a five-membered ring of nitrogen and carbon atoms. This compound has been found to have various biochemical and physiological effects, and has been studied for its potential use in lab experiments.

Scientific Research Applications

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been studied for its potential use in the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of drug delivery, as it can be used to deliver drugs to specific areas of the body. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory molecules, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, this compound has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, this compound has been found to have neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress. Furthermore, this compound has been found to reduce the levels of pro-inflammatory molecules in the body, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents, which makes it easy to use in a variety of experiments. Additionally, this compound has been found to have various biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to accurately predict its effects in certain experiments.

Future Directions

There are a variety of potential future directions for the use of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of this compound in drug delivery and cancer research. Furthermore, further research could be conducted to evaluate the potential therapeutic effects of this compound in the treatment of various diseases. Finally, further research could be conducted to explore the potential uses of this compound in other scientific fields, such as biotechnology.

Synthesis Methods

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol can be synthesized using a variety of methods, including the condensation of 4-tert-butylphenol and hydrazine hydrate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid. Other methods for the synthesis of this compound include the reaction of 4-tert-butylphenol with ethyl pyrazole-3-carboxylate and the reaction of 4-tert-butylphenol with 1-ethyl-3-methylpyrazole-5-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form 5-(4-tert-butylphenyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde to form the final product [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol.", "Starting Materials": [ "4-tert-butylbenzaldehyde", "hydrazine hydrate", "formaldehyde" ], "Reaction": [ "Step 1: 4-tert-butylbenzaldehyde is reacted with hydrazine hydrate in ethanol at reflux temperature to form 5-(4-tert-butylphenyl)-1H-pyrazole.", "Step 2: The intermediate 5-(4-tert-butylphenyl)-1H-pyrazole is then reacted with formaldehyde in ethanol at reflux temperature to form [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol.", "Step 3: The final product is purified by recrystallization from ethanol." ] }

CAS RN

1290682-52-8

Molecular Formula

C14H18N2O

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.